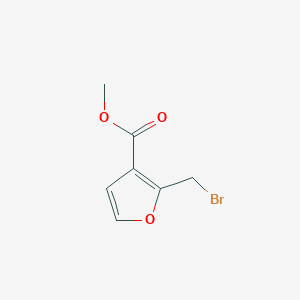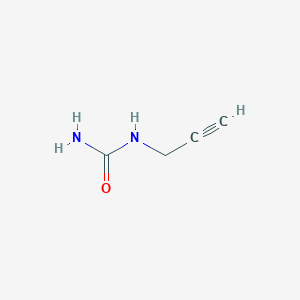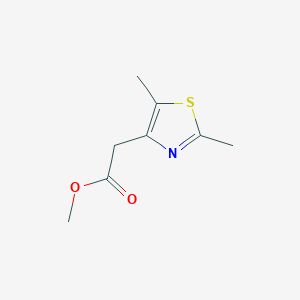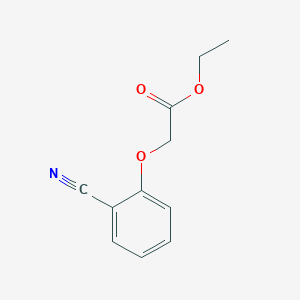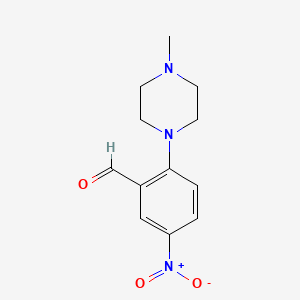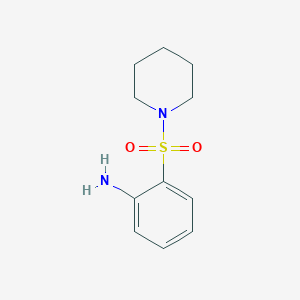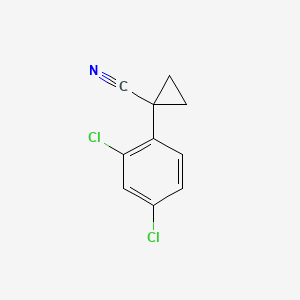
2-Amino-4-(trifluorométhoxy)phénol
Vue d'ensemble
Description
2-Amino-4-(trifluoromethoxy)phenol, also known as 2-amino-4-trifluoromethoxybenzene, is an important organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is a colorless crystalline solid with a molecular formula of C7H6F3NO, and is soluble in water, ethanol, and other organic solvents. This compound is used as a building block in the synthesis of a variety of organic compounds and has a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor activities.
Applications De Recherche Scientifique
Recherche pharmaceutique
Le 2-Amino-4-(trifluorométhoxy)phénol est utilisé dans la recherche pharmaceutique en raison de son potentiel comme élément constitutif pour la synthèse de molécules plus complexes. Son groupe trifluorométhoxy est particulièrement intéressant car il peut améliorer la stabilité métabolique et la biodisponibilité des médicaments .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour créer de nouveaux polymères avec des propriétés uniques, telles qu'une résistance accrue à la dégradation par les acides et les bases. Sa capacité à former des liaisons stables avec une variété de matériaux le rend précieux pour le développement de nouveaux revêtements et adhésifs .
Chimie analytique
En tant que réactif analytique, le this compound peut être utilisé dans des dosages colorimétriques en raison de son groupe phénolique. Il peut réagir avec des enzymes ou des métaux spécifiques, conduisant à un changement de couleur qui est quantifiable et peut être utilisé pour détecter certaines substances .
Développement agrochimique
Les dérivés de ce composé pourraient être explorés pour leur utilisation potentielle dans les produits agrochimiques. Le groupe trifluorométhoxy peut conférer des propriétés telles qu'une puissance accrue contre les ravageurs ou une meilleure stabilité environnementale, ce qui en fait un candidat pour le développement de pesticides ou d'herbicides .
Ingénierie biomédicale
En ingénierie biomédicale, le this compound peut être utilisé pour modifier la surface des implants médicaux. Cette modification peut améliorer la biocompatibilité et réduire le risque de rejet par le corps .
Science de l'environnement
Ce composé peut être étudié pour son impact environnemental, en particulier dans la dégradation des polluants. Sa structure chimique pourrait être la base de catalyseurs qui aident à décomposer les produits chimiques nocifs dans l'environnement .
Synthèse organique
Il sert de précurseur en synthèse organique, en particulier dans la construction de molécules complexes qui contiennent la fraction trifluorométhoxyphénol. Cette fraction est intéressante en raison de son potentiel à influencer les propriétés électroniques des molécules .
Enseignement de la chimie
Enfin, le this compound peut être utilisé dans les milieux éducatifs pour démontrer diverses réactions et principes chimiques, tels que la substitution électrophile aromatique et les propriétés des amines aromatiques .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-4-(trifluoromethoxy)phenol are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that trifluoromethylbenzenes can participate in a variety of chemical reactions .
Pharmacokinetics
The compound’s molecular weight is 19313 , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(trifluoromethoxy)phenol. For instance, the compound should be stored at 2-8°C to maintain its stability. Additionally, the compound’s action may be influenced by the presence of other chemicals in the environment .
Propriétés
IUPAC Name |
2-amino-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYJUUSAYDJKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372228 | |
| Record name | 2-amino-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461699-34-3 | |
| Record name | 2-amino-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



